DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite
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Overview
Description
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite is a phosphoramidite derivative of 5-fluoro-2’-deoxycytidine. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential in various fields of scientific research, including molecular biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite typically involves the protection of the hydroxyl groups of 5-fluoro-2’-deoxycytidine followed by the introduction of the phosphoramidite group. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 5-fluoro-2’-deoxycytidine are protected using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Phosphitylation: The protected nucleoside is then reacted with a phosphitylating reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form the phosphoramidite derivative
Industrial Production Methods
Industrial production of DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of 5-fluoro-2’-deoxycytidine are protected using DMTr-Cl.
Phosphitylation in Bulk: The protected nucleoside is then phosphitylated using industrial-grade reagents and solvents.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phosphoramidite group can be oxidized to form phosphate esters using oxidizing agents such as iodine in the presence of water
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alcohols and amines. Conditions typically involve the use of bases like DIPEA.
Oxidation Reactions: Common oxidizing agents include iodine and water, often used in the presence of a base
Major Products Formed
Substitution Reactions: The major products are substituted phosphoramidites or phosphate esters.
Oxidation Reactions: The major products are phosphate esters
Scientific Research Applications
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the study of DNA and RNA modifications and their biological effects.
Medicine: Utilized in the development of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.
Industry: Applied in the production of diagnostic tools and molecular probes
Mechanism of Action
The mechanism of action of DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can alter the properties of the oligonucleotide, such as its stability and binding affinity. The molecular targets and pathways involved include:
DNA and RNA: The modified oligonucleotides can interact with DNA and RNA, affecting their function and stability.
Enzymes: The modified oligonucleotides can inhibit or enhance the activity of enzymes involved in nucleic acid metabolism
Comparison with Similar Compounds
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite is unique compared to other similar compounds due to the presence of the 5-fluoro group, which enhances its stability and binding affinity. Similar compounds include:
5-Fluoro-2’-deoxycytidine: Lacks the phosphoramidite group and is less stable.
2’-Deoxycytidine-phosphoramidite: Lacks the 5-fluoro group and has different binding properties
Properties
Molecular Formula |
C39H47FN5O7P |
---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
3-[[(2R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-22-10-21-41)52-34-23-36(44-24-33(40)37(42)43-38(44)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H2,42,43,46)/t34?,35-,36-,53?/m1/s1 |
InChI Key |
KGJHTXLOSNZKSM-UMTJGLDMSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N)F |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N)F |
Origin of Product |
United States |
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